molecular formula C19H18N2O B5878842 N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide

N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide

カタログ番号 B5878842
分子量: 290.4 g/mol
InChIキー: BPHDDXJKZJFUFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities. EMD-386088 has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

作用機序

N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide acts as an agonist at the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the D1 receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway. This results in the modulation of various physiological and behavioral processes, including cognitive function, memory, and motor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, leading to the activation of intracellular signaling pathways. The compound has been shown to improve cognitive function and memory in animal models, suggesting that it may have therapeutic potential for the treatment of cognitive disorders. This compound has also been shown to modulate motor activity, suggesting that it may have potential applications in the treatment of movement disorders.

実験室実験の利点と制限

N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. The compound is highly selective for the dopamine D1 receptor, which allows for specific targeting of this receptor in experimental models. This compound has also been shown to have high potency, making it suitable for use in low-dose experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experimental models.

将来の方向性

There are several potential future directions for research on N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide. One area of interest is the potential therapeutic applications of the compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to investigate the efficacy of this compound in these disorders and to identify optimal dosing regimens. Another potential future direction is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine D1 receptor. These analogs may have increased efficacy and reduced side effects compared to the parent compound. Overall, this compound is a promising compound with potential applications in the treatment of neurological and psychiatric disorders.

合成法

The synthesis of N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide involves a multi-step process, starting with the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate to form 3-methyl-2-cyano-3-phenylpropenoic acid ethyl ester. This intermediate is then reacted with 2-aminobenzonitrile to form the target compound, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.

科学的研究の応用

N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. The compound has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

特性

IUPAC Name

N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-20-19(22)16-12-18(14-8-6-7-13(2)11-14)21-17-10-5-4-9-15(16)17/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHDDXJKZJFUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。